molecular formula C22H21NO5 B2398313 Fmoc-Hse(2-Propynyl)-OH CAS No. 2389078-27-5

Fmoc-Hse(2-Propynyl)-OH

Cat. No. B2398313
M. Wt: 379.412
InChI Key: FVKRQDVUKNQBBW-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Hse(2-Propynyl)-OH is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of histidine, an essential amino acid that plays a crucial role in various physiological processes. Fmoc-Hse(2-Propynyl)-OH is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects.

Scientific Research Applications

Hydrogel Development

Hydrogels derived from the self-assembly of low molecular weight hydrogelators, such as Fmoc-protected aromatic amino acids, represent a significant area of study. Research by Ryan et al. (2011) demonstrates how side chain functionalization of Fmoc-phenylalanine (Phe) derivatives influences their self-assembly and hydrogelation behaviors. Fluorinated derivatives, including pentafluorophenylalanine and 3-F-phenylalanine, spontaneously form fibrils that create a hydrogel network upon dissolution in water. The study explores the impact of C-terminal modifications on these processes, revealing the sensitivity of hydrogelation to solvent pH and the role of hydrophobicity and hydrogen bonding capacity of the C-terminus in the self-assembly of these derivatives (Ryan et al., 2011).

Peptide Synthesis

Fmoc amino acids have been pivotal in advancing solid phase peptide synthesis (SPPS) methodologies. Fields and Noble (2009) highlight the evolution of Fmoc SPPS, noting the introduction of various solid supports, linkages, side chain protecting groups, and the improved understanding of solvation conditions. This advancement has facilitated the synthesis of biologically active peptides and small proteins, showcasing the versatility and opportunities offered by Fmoc SPPS for bioorganic chemistry (Fields & Noble, 2009).

Functional Materials

The incorporation of Fmoc-modified amino acids and peptides into the design of functional materials has been extensively studied. Tao et al. (2016) provide a comprehensive review of the self-organization and applications of Fmoc-modified biomolecules, including their use in cell cultivation, bio-templating, optical applications, drug delivery, and as therapeutic agents. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of these building blocks, highlighting their potential in developing advanced biomaterials (Tao et al., 2016).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-prop-2-ynoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-2-12-27-13-11-20(21(24)25)23-22(26)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h1,3-10,19-20H,11-14H2,(H,23,26)(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKRQDVUKNQBBW-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Hse(2-Propynyl)-OH

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